molecular formula C40H28ClNO3 B11521871 2-(5-chloro-2-methylphenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione

2-(5-chloro-2-methylphenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione

Cat. No.: B11521871
M. Wt: 606.1 g/mol
InChI Key: HFIAZRULCGLSHM-UHFFFAOYSA-N
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Description

2-(5-chloro-2-methylphenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a combination of chloro, methyl, and phenyl groups attached to a tetrahydroisoindole core, making it a subject of interest in synthetic organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-methylphenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-chloro-2-methylphenyl precursor, which is then subjected to a series of reactions to introduce the tetraphenyl and tetrahydroisoindole moieties. Key steps may include Friedel-Crafts acylation, cyclization, and reduction reactions under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-methylphenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents (e.g., dichloromethane, ethanol), controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

2-(5-chloro-2-methylphenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-methylphenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(5-chloro-2-methylphenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione stands out due to its unique combination of functional groups and structural complexity. Similar compounds might include other tetrahydroisoindole derivatives or phenyl-substituted organic molecules, but this compound’s specific arrangement of chloro, methyl, and phenyl groups provides distinct chemical and physical properties.

List of Similar Compounds

  • 5-chloro-2-methylphenyl isocyanate
  • 5-chloro-2-methylphenyl isothiocyanate
  • Methanone, [5-chloro-2-(methylamino)phenyl]phenyl

These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, leading to different reactivity and applications.

Properties

Molecular Formula

C40H28ClNO3

Molecular Weight

606.1 g/mol

IUPAC Name

4-(5-chloro-2-methylphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

InChI

InChI=1S/C40H28ClNO3/c1-25-22-23-30(41)24-31(25)42-36(43)34-35(37(42)44)40(29-20-12-5-13-21-29)33(27-16-8-3-9-17-27)32(26-14-6-2-7-15-26)39(34,38(40)45)28-18-10-4-11-19-28/h2-24,34-35H,1H3

InChI Key

HFIAZRULCGLSHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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